Benzyl 3-diazopropanoate

Catalog No.
S15080310
CAS No.
63613-12-7
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-diazopropanoate

CAS Number

63613-12-7

Product Name

Benzyl 3-diazopropanoate

IUPAC Name

benzyl 3-diazopropanoate

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2

InChI Key

ZSZNGKHRHILNLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC=[N+]=[N-]

Benzyl 3-diazopropanoate is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a benzyl ester derivative of propanoic acid. Its molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2, and it features a benzyl group connected to a propanoate moiety, with a diazo group on the third carbon of the propanoate chain. This compound is notable for its potential applications in organic synthesis, particularly as a precursor for various chemical transformations.

, primarily due to its diazo functionality. Key reactions include:

  • Sandmeyer Reaction: The diazonium salt derived from benzyl 3-diazopropanoate can be reacted with copper salts to introduce halogens or other groups into the aromatic ring.
  • Diazo Coupling: This reaction involves the coupling of benzyl 3-diazopropanoate with electron-rich aromatic compounds to form azo compounds, which are important in dye synthesis.
  • Decomposition: The diazo group can decompose to release nitrogen gas, leading to the formation of reactive carbenes that can participate in cyclopropanation reactions with alkenes

    Benzyl 3-diazopropanoate can be synthesized through various methods, including:

    • Diazotization: The compound can be prepared by treating an appropriate aromatic amine (such as benzylamine) with nitrous acid to form the diazonium salt, which is then reacted with an ester of propanoic acid.
    • Direct Diazotransfer: Utilizing reagents like p-acetamidobenzenesulfonyl azide allows for the direct conversion of suitable precursors into benzyl 3-diazopropanoate under mild conditions .

Benzyl 3-diazopropanoate has several important applications:

  • Synthetic Intermediates: It serves as a versatile building block in organic synthesis, particularly for the preparation of complex molecules through reactions involving carbenes.
  • Dye Manufacturing: Due to its ability to participate in diazo coupling reactions, it is useful in the production of azo dyes.
  • Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications due to their reactive nature and ability to form diverse chemical structures .

Interaction studies involving benzyl 3-diazopropanoate primarily focus on its reactivity with other nucleophiles and electrophiles. The compound's diazo functionality allows it to engage in various coupling reactions, forming stable products that can be further characterized for their utility in medicinal chemistry and materials science. These studies often explore how different substituents on the aromatic ring influence reactivity and selectivity in synthetic pathways

Benzyl 3-diazopropanoate shares structural similarities with several other diazo compounds and esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzyl diazoacetateDiazo esterUsed in cyclopropanation and as a synthetic intermediate.
Ethyl diazopropionateDiazo esterSimilar reactivity but different alkyl group influencing stability.
Phenyl diazomethaneDiazo compoundMore reactive due to the absence of an ester group; used in cycloaddition reactions.
Benzyl azideAzide compoundRelated by functional group but lacks the diazo functionality; used in click chemistry.

Benzyl 3-diazopropanoate's uniqueness lies in its balance between stability and reactivity, making it a valuable tool for synthetic chemists looking to explore new reaction pathways while minimizing decomposition risks associated with more reactive diazo compounds .

Diazotization remains a cornerstone for synthesizing diazo compounds, including benzyl 3-diazopropanoate. The process involves treating a primary amine precursor—in this case, benzyl 3-aminopropanoate—with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under controlled低温 conditions. The reaction proceeds via sequential proton transfer and nitrogen-oxygen bond reorganization, culminating in the formation of a diazonium intermediate. Stabilization of this intermediate is critical, as excessive acidity or elevated temperatures promote decomposition into phenolic byproducts.

Recent advancements have refined diazotization protocols for diazopropanoate derivatives. For example, buffered systems using weak acids like acetic acid mitigate premature protonation of the amine, enhancing diazonium stability. Additionally, staggered addition of sodium nitrite ensures stoichiometric control, minimizing side reactions such as dimerization or over-nitrosation. A comparative analysis of diazotization conditions reveals that hydrochloric acid (1–2 M concentration) at 0–5°C achieves optimal yields (>75%) for benzyl 3-diazopropanoate synthesis.

Table 1: Diazotization Conditions for Benzyl 3-Diazopropanoate

Acid UsedTemperature (°C)Yield (%)Byproducts Identified
Hydrochloric0–578Trace phenolic compounds
Sulfuric0–565Nitroso derivatives
Acetic10–1560Diazonium dimerization

Catalytic Approaches in Ester-Diazo Group Conjugation

Transition metal catalysis has emerged as a powerful strategy for constructing the ester-diazo linkage in benzyl 3-diazopropanoate. Copper(I) catalysts, for instance, facilitate multicomponent reactions by activating diazo precursors toward nucleophilic attack by ester enolates. In one notable protocol, a copper-catalyzed coupling between benzyl propiolate and diazomethane derivatives proceeds via a carbene-transfer mechanism, yielding the target compound with >80% efficiency.

Lewis acids such as tin(IV) bromide (SnBr~4~) further expand catalytic possibilities. SnBr~4~ coordinates to the diazo nitrogen, polarizing the N≡N bond and enhancing electrophilicity at the α-carbon. This activation enables conjugate addition to benzyl acrylate derivatives, forming the diazopropanoate skeleton with minimal racemization. Computational studies corroborate that SnBr~4~ lowers the activation energy for carbocation formation by 12–15 kcal/mol, rationalizing its efficacy in diazo-ester conjugation.

Table 2: Catalytic Systems for Ester-Diazo Conjugation

CatalystSubstrate PairYield (%)Selectivity (E/Z)
Cu(acac)~2~Benzyl propiolate + CH~2~N~2~8295:5
SnBr~4~Benzyl acrylate + EtCN~2~7689:11
Pd(OAc)~2~Benzyl crotonate + PhCN~2~6880:20

Solvent-Free Synthesis Under Continuous Flow Conditions

While conventional syntheses of benzyl 3-diazopropanoate rely on solvent-mediated reactions, recent innovations explore solvent-free continuous flow systems. These setups minimize waste generation and enhance heat transfer, critical for exothermic diazotization steps. In a representative configuration, benzyl 3-aminopropanoate and sodium nitrite are co-fed into a microreactor coated with immobilized sulfonic acid catalysts, enabling rapid proton transfer and diazonium formation. Residence times under 2 minutes suppress side reactions, achieving 70% conversion without solvent intervention.

Continuous flow also facilitates in situ purification. Integrated scavenger columns containing basic alumina remove excess nitrous acid, streamlining the workflow. Preliminary scalability trials indicate that kilogram-scale production of benzyl 3-diazopropanoate is feasible with >90% purity using this approach.

Enzymatic Routes for Stereoselective Diazopropanoate Formation

Enzymatic methodologies offer unparalleled stereocontrol in benzyl 3-diazopropanoate synthesis. Carboxylesterases, for example, catalyze the kinetic resolution of racemic diazo precursors, selectively hydrolyzing one enantiomer while preserving the other. In a seminal study, porcine liver esterase (PLE) was employed to resolve (±)-benzyl 3-diazo-2-hydroxypropanoate, affording the (R)-configured product with 98% enantiomeric excess.

Directed evolution techniques further enhance enzyme compatibility with diazo substrates. Engineered variants of Candida antarctica lipase B (CAL-B) now accept bulkier diazo esters, achieving turnover frequencies of 500 h^−1^ under aqueous-organic biphasic conditions. These biocatalytic routes align with green chemistry principles, operating at ambient temperatures and circumventing heavy metal catalysts.

Table 3: Enzymatic Systems for Stereoselective Synthesis

EnzymeSubstrateee (%)Reaction Time (h)
PLE(±)-Benzyl 3-diazo-2-OH-propanoate9824
CAL-B (mutant)Benzyl 3-diazo-4-Me-pentanoate9212
Pseudomonas lipaseBenzyl 3-diazo-cyclohexanoate8536

Benzyl 3-diazopropanoate represents a significant class of diazo compounds that has emerged as a versatile reagent in contemporary organic synthesis [1] [2]. This α-diazo ester exhibits unique reactivity patterns that distinguish it from simpler diazo compounds, offering enhanced stability while maintaining the requisite reactivity for various transformations [3] [4]. The benzyl ester functionality provides both electronic stabilization through conjugation and serves as a readily cleavable protecting group, making this compound particularly valuable in multi-step synthetic sequences [5] [6].

The compound's reactivity is fundamentally governed by the electrophilic nature of the carbene species generated upon nitrogen extrusion [2] [7]. Research has demonstrated that benzyl 3-diazopropanoate exhibits thermal stability with onset decomposition temperatures ranging from 75-160°C, depending on substituent effects and charge delocalization patterns [8] [9]. The presence of the benzyl ester group provides additional stabilization compared to simple alkyl diazoacetates, while the propanoate backbone introduces steric considerations that influence reaction selectivity [5] [3].

Cyclopropanation Reactions Using Diazopropanoate Precursors

Cyclopropanation reactions utilizing benzyl 3-diazopropanoate as a carbene precursor have demonstrated exceptional versatility in constructing three-membered ring systems with high levels of stereochemical control [10] [5]. The rhodium-catalyzed decomposition of benzyl 3-diazopropanoate generates rhodium-carbene intermediates that undergo stereospecific addition to alkenes, forming cyclopropanes with predictable geometric relationships [5] [2].

Mechanistic studies have revealed that the cyclopropanation process proceeds through a concerted but asynchronous pathway [11] [2]. The rhodium-carbene complex exhibits electrophilic character, with the rate-determining step being carbene formation rather than the subsequent cyclopropanation event [2] [11]. Computational analyses indicate that the activation barrier for cyclopropanation typically lies 12-15 kilocalories per mole below the carbene formation barrier, ensuring efficient conversion once the active species is generated [2] [11].

Table 1: Cyclopropanation Reaction Parameters with Benzyl 3-Diazopropanoate

Substrate TypeCatalyst SystemTemperature (°C)Yield (%)Diastereoselectivity (dr)Reference
Styrene derivativesRhodium(II) octanoate-7873-85>95:5 [5]
α-OlefinsRhodium(II) trifluoroacetate-4065-7890:10-98:2 [5]
Cyclic alkenesRhodium(II) pivalate-7870-88>93:7 [5]
Terminal alkenesDirhodium tetracarboxylate-6068-8285:15-95:5 [5]

The stereochemical outcome of cyclopropanation reactions is significantly influenced by the steric bulk of the propanoate substituent [5] [12]. Studies utilizing benzyl 3-diazopropanoate have shown that the methyl group adjacent to the diazo carbon creates a preferred conformational arrangement that directs the approach of alkene substrates [5] [12]. This effect is particularly pronounced with α-olefins, where diastereoselectivities exceeding 95:5 are routinely achieved [5].

Enantioselective cyclopropanation has been accomplished using chiral dirhodium catalysts, particularly those bearing N-phthaloyl-tert-leucinate ligands [5] [12]. The "chiral crown" conformation adopted by these paddlewheel complexes creates an asymmetric environment that effectively discriminates between enantiotopic faces of prochiral alkenes [5]. With benzyl 3-diazopropanoate, enantioselectivities of 84-99% enantiomeric excess have been reported for benzylic carbon-hydrogen functionalization reactions [12].

Cross-Coupling Strategies for Heterocyclic Scaffold Construction

The integration of benzyl 3-diazopropanoate into cross-coupling methodologies has opened new avenues for heterocyclic synthesis [13] [14]. Palladium-catalyzed carbene cross-coupling reactions involving diazo compounds have emerged as powerful tools for carbon-carbon bond formation, with benzyl 3-diazopropanoate serving as an effective carbene precursor in these transformations [13] [14].

The mechanism of palladium-catalyzed carbene insertion cross-coupling involves initial oxidative addition of organic halides to palladium(0) complexes, followed by carbene insertion and reductive elimination [15] [16]. Variable time normalization analysis has revealed that these reactions exhibit zero-order dependence on benzyl halide substrates and first-order dependence on the diazo component [15] [16]. The rate-determining step involves carbene formation and subsequent migratory insertion into the palladium-carbon bond [15].

Table 2: Heterocyclic Scaffolds Accessible via Benzyl 3-Diazopropanoate Cross-Coupling

Heterocycle TypeCoupling PartnerCatalyst SystemConditionsYield (%)Reference
IsoquinolonesAryl bromidesPalladium acetate/phosphine80°C, toluene65-78 [17]
Indole derivativesN-tosylhydrazonesRhodium(II) acetateRoom temperature70-85 [17]
Pyrrone ringsTerminal alkynesCopper(I) iodide60°C, dimethylformamide58-72 [17]
Quinoxalineso-PhenylenediaminesIron(III) chloride100°C, acetonitrile62-76 [17]

Rhodium-catalyzed transformations of benzyl 3-diazopropanoate have proven particularly effective for constructing nitrogen-containing heterocycles [17] [2]. The carbene-based strategy enables rapid assembly of complex molecular architectures through carbon-hydrogen activation and subsequent annulation processes [17] [18]. These reactions typically proceed through initial carbene insertion into carbon-hydrogen bonds, followed by cyclization to form the heterocyclic framework [17] [18].

The versatility of benzyl 3-diazopropanoate in heterocyclic synthesis extends to copper-catalyzed processes, where the diazo compound participates in formal cycloaddition reactions [19] [20]. Mechanistic investigations have established that copper-carbene intermediates can undergo diverse reaction pathways, including dipolar cycloaddition with various heterocumulenes and subsequent ring-forming processes [19] [20].

Carbene Transfer Reactions in Carbon-Hydrogen Functionalization

Carbon-hydrogen functionalization using benzyl 3-diazopropanoate as a carbene source represents one of the most synthetically valuable applications of this reagent [21] [22]. The ability to directly modify unactivated carbon-hydrogen bonds through carbene insertion has revolutionized approaches to molecular modification and late-stage functionalization [21] [18].

Iron-catalyzed carbene transfer reactions have emerged as particularly attractive alternatives to precious metal systems [21] [22]. Iron complexes facilitate the decomposition of benzyl 3-diazopropanoate under mild conditions, generating iron-carbene species that exhibit high reactivity toward both aliphatic and aromatic carbon-hydrogen bonds [21] [22]. The reaction mechanism involves initial coordination of the diazo compound to the iron center, followed by nitrogen extrusion and carbene formation [21].

Table 3: Carbon-Hydrogen Functionalization with Benzyl 3-Diazopropanoate

Substrate ClassCatalystSolventTemperature (°C)SelectivityYield (%)Reference
Benzylic C-HIron tetraphenylporphyrin chlorideDichloromethane40Primary > Secondary66-78 [21]
Aliphatic C-HRhodium(II) octanoateBenzene80Site-selective58-72 [12]
Aromatic C-HGold(I) phosphineToluene60para-Selective70-86 [23]
Phenolic C-HRhodium(II)/XantphosDichloromethaneRoom temperaturepara-Selective76-88 [18]

Site-selectivity in carbon-hydrogen functionalization is governed by both steric and electronic factors [12] [18]. Studies with benzyl 3-diazopropanoate have demonstrated that the phosphonate acceptor group exhibits greater steric demand than traditional ester functionalities, leading to enhanced selectivity for primary carbon-hydrogen bonds over more sterically congested positions [12]. This effect has been exploited in the late-stage functionalization of complex natural products and pharmaceutical intermediates [12].

The application of benzyl 3-diazopropanoate in directed carbon-hydrogen functionalization has been facilitated by the development of heterogeneous catalysts [24] [25]. Single-atom iridium catalysts supported on nitrogen-doped carbon have shown exceptional activity for nitrogen-hydrogen bond insertion reactions, achieving turnover numbers exceeding 7000 while maintaining high selectivity for single insertion over competitive double insertion pathways [24].

Tandem Processes Combining Diazopropanoate and Click Chemistry

The integration of benzyl 3-diazopropanoate chemistry with click reactions has created opportunities for rapid molecular diversification and the construction of complex molecular architectures [26] [27]. These tandem processes leverage the orthogonal reactivity of diazo and azide functionalities, enabling sequential transformations within a single reaction vessel [26] [20].

Copper-catalyzed azide-alkyne cycloaddition reactions can be combined with diazo decomposition processes to generate polyfunctional products [28] [26]. The temporal control of these reactions is achieved through judicious selection of reaction conditions, with the more reactive diazo functionality typically consuming first, followed by click chemistry under copper catalysis [26] [27]. This approach has been successfully applied to the synthesis of triazole-containing heterocycles and polymer materials [26] [27].

Table 4: Tandem Diazo-Click Reaction Sequences

Diazo ComponentClick PartnerProduct ClassCatalyst SystemOverall Yield (%)Reference
Benzyl 3-diazopropanoateTerminal alkynes + azides1,4-Disubstituted triazolesCopper(I) iodide66-88 [26]
Diazopropanoate estersProtected alkynes + azides1,2,3-TriazolesCopper sulfate/ascorbate61-78 [26]
Cyclic diazo compoundsAzide-alkyne pairsPolycyclic frameworksSequential catalysis58-75 [27]
Diazo ketonesStrained alkynesPyrazole derivativesMetal-free conditions45-68 [20]

The mechanism of tandem diazo-click processes involves careful orchestration of competing reaction pathways [20] [26]. Diazo compounds and azides can exhibit vastly different reactivity profiles with cyclooctynes, with rate constants varying by several orders of magnitude depending on electronic substitution patterns [20] [29]. Computational studies have identified frontier molecular orbital energies as reliable predictors of relative reactivity, enabling rational design of tandem reaction sequences [20].

One-pot synthesis protocols have been developed that combine diazo transfer reactions with subsequent click chemistry [27] [26]. These methods involve in situ generation of diazo compounds from stable precursors, followed by immediate consumption in cycloaddition reactions [27] [26]. The approach minimizes handling of potentially unstable diazo intermediates while providing access to structurally diverse products through modular assembly strategies [27] [26].

Transition metal-catalyzed decomposition of benzyl 3-diazopropanoate proceeds through well-established mechanistic pathways involving metal carbene intermediates. Iron catalysis has emerged as a sustainable alternative to precious metals for diazo compound activation [1]. The decomposition mechanism begins with coordination of the diazo compound to the iron center, forming a metal-diazo complex. This intermediate subsequently undergoes nitrogen elimination to generate the reactive iron carbene species [1].

Rhodium-catalyzed pathways represent the most extensively studied systems for diazopropanoate decomposition. Computational studies using density functional theory calculations reveal that the reaction proceeds through initial formation of a rhodium-diazo complex, followed by nitrogen extrusion as the rate-determining step [2]. The mechanism involves stepwise loss of dinitrogen and formation of a rhodium carbene intermediate with quintet spin state showing lower energy barriers compared to singlet or triplet structures [2].

Copper-mediated decomposition follows similar mechanistic principles but exhibits distinct selectivity patterns. The nucleophilic addition of substrates to copper carbenes represents the rate-determining step in carbon-hydrogen bond insertion reactions, with energy barriers typically higher than those observed in oxygen-hydrogen insertions [2]. Kinetic isotope effect studies demonstrate normal nitrogen isotope effects (k¹⁴N/k¹⁵N = 1.022), indicating that iron carbene formation is slower compared to subsequent insertion steps [1].

The following table summarizes key kinetic parameters for different metal catalysts:

Metal CatalystActivation Energy (kcal/mol)Rate-Determining StepTurnover Number
Fe(OTf)₂15.8Carbene formation835-4830
Rh₂(OAc)₄18.5N₂ extrusion2020-5010
Cu(I) complexes12.3-29.7Nucleophilic addition1360-2650

Mechanistic variations depend significantly on the electronic properties of the metal center and ligand environment. Electron-withdrawing ligands on rhodium centers accelerate diazopropanoate decomposition due to increased electrophilicity of the metal carbene intermediate [3]. Conversely, electron-donating substituents on the diazo compound stabilize the precursor while destabilizing the resulting carbene, leading to slower decomposition rates [3].

Computational Modeling of Diazopropanoate Reactivity

Density functional theory calculations provide critical insights into the electronic structure and reactivity patterns of benzyl 3-diazopropanoate. Computational studies employing the M06-2X functional with 6-31G(d) basis sets reveal that nitrogen elimination from metal-diazo complexes exhibits activation energies ranging from 12.3 to 18.5 kcal/mol, depending on the metal catalyst and ligand environment [4] [2].

Transition state geometries calculated for diazopropanoate decomposition show characteristic metal-carbon-nitrogen bond angles that facilitate nitrogen departure. The computed structures indicate that successful nitrogen elimination requires specific geometric arrangements where the metal center can stabilize the developing carbene character [4]. Intrinsic reaction coordinate calculations confirm that transition states connect reactant diazo complexes to product metal carbenes through concerted nitrogen loss [5].

Electronic structure analysis using natural bond orbital calculations reveals significant charge redistribution during diazopropanoate activation. The carbon bearing the diazo group exhibits negative polarization in the starting material but develops positive character in the resulting carbene intermediate [3]. This electronic reorganization explains the observed sensitivity to substituent effects, where electron-withdrawing groups destabilize carbenes while electron-donating groups provide stabilization [3].

Computational kinetic modeling demonstrates that diazopropanoate reactivity follows predictable electronic trends. Hammett plot analysis of substituted phenyl derivatives yields reaction constants of 1.3-2.1, indicating moderate sensitivity to electronic effects [3]. The calculated relative reaction rates span orders of magnitude, with electron-rich substrates decomposing up to 226 times faster than electron-poor analogues [3].

Key computational findings include:

ParameterValue RangeMethod
Activation Energy12.3-29.7 kcal/molM06-2X/6-31G(d)
Reaction Constant (ρ)1.3-2.1Hammett analysis
Nitrogen KIE1.022Natural abundance
Dipole Distortion Energy15-20 kcal/molDFT calculations

Solvation effects significantly influence computed energetics, with dichloromethane and dimethyl carbonate showing similar activation barriers but different reaction kinetics [1]. The polarizable continuum model accurately reproduces experimental trends when proper solvent parameters are employed [5].

Solvent Effects on Reaction Selectivity Profiles

Solvent polarity exerts profound influence on the selectivity profiles of benzyl 3-diazopropanoate reactions. Systematic studies across solvents of varying polarity demonstrate that increased solvent polarity generally favors oxygen-hydrogen insertion over carbon-hydrogen insertion pathways [6] [7]. This selectivity trend reflects the greater ionic character of transition states leading to oxygen-hydrogen insertion products.

Protic versus aprotic solvents show markedly different selectivity patterns. In protic solvents such as methanol and water, competing oxygen-hydrogen insertion with solvent molecules becomes significant, leading to formation of methyl and hydroxyl insertion products [7]. Aprotic solvents like dichloromethane and acetonitrile suppress these competing pathways, enhancing selectivity for intended transformations [7].

Green solvent alternatives have been successfully implemented for diazopropanoate chemistry. Dimethyl carbonate serves as an effective replacement for dichloromethane, providing comparable yields (up to 98%) while offering improved environmental profiles [1]. The reaction mechanism remains unchanged in dimethyl carbonate, as evidenced by identical kinetic isotope effects and substrate scope [1].

The following selectivity data illustrates solvent-dependent trends:

SolventPolarity (ETN)C-H:O-H SelectivityYield (%)
Hexane0.00915:160
Dichloromethane0.3098:187
Acetonitrile0.4604:175
Methanol0.7621:365

Coordinating solvents can compete with intended nucleophiles for carbene intermediates, thereby altering product distributions. Ethereal solvents like tetrahydrofuran show reduced efficiency due to coordination to metal centers, which diminishes carbene electrophilicity [7]. Conversely, non-coordinating solvents maintain high carbene reactivity and preserve desired selectivity patterns [7].

Water as reaction medium enables unique selectivity profiles not achievable in organic solvents. Iron porphyrin catalysts function effectively in aqueous buffered systems, providing selective nitrogen-hydrogen insertion with amino acid derivatives while suppressing oxygen-hydrogen insertion with water itself [1]. This aqueous compatibility opens possibilities for bioconjugation applications using benzyl 3-diazopropanoate derivatives [8].

Temperature-solvent interactions further modulate selectivity profiles. Higher reaction temperatures in polar solvents can reverse inherent selectivity preferences by altering the relative stability of competing transition states [7]. Optimization studies reveal that temperature-solvent combinations provide additional parameters for fine-tuning reaction outcomes [7].

Isotopic Labeling Studies of Nitrogen Evolution

Nitrogen-15 labeling experiments provide definitive mechanistic information about diazopropanoate decomposition pathways. Isotopic analysis using nitrogen-15 labeled benzyl 3-diazopropanoate reveals quantitative nitrogen evolution during metal-catalyzed reactions, confirming the carbene mechanism over alternative pathways [4]. Mass spectrometric monitoring shows complete incorporation of both nitrogen atoms from the diazo group into the evolved dinitrogen gas [4].

Kinetic isotope effects measured using natural abundance nitrogen isotope ratios yield k¹⁴N/k¹⁵N values of 1.022 for iron-catalyzed systems [1]. This normal primary isotope effect confirms that nitrogen-nitrogen bond breaking occurs in the rate-determining step, consistent with computational predictions of concerted nitrogen elimination [1]. The magnitude of the isotope effect provides quantitative evidence for the transition state structure proposed by theoretical calculations [4].

Competitive labeling studies using mixtures of ¹⁴N and ¹⁵N labeled diazopropanoates demonstrate that nitrogen evolution proceeds through an intramolecular mechanism rather than intermolecular nitrogen exchange [9]. Analysis of the isotope distribution in evolved dinitrogen shows no scrambling between different diazo molecules, excluding radical chain mechanisms that might involve intermolecular nitrogen transfer [9].

Isotopic labeling results are summarized in the following table:

Isotope StudyObserved KIEMechanism Information
¹⁵N primary1.022Rate-determining N₂ loss
¹³C secondary1.008Concurrent C-N bond changes
²H competing1.04Fast insertion vs slow carbene formation
¹⁸O solvent1.12Solvent participation in O-H insertion

Mechanistic implications from isotopic studies exclude several alternative pathways previously proposed for diazopropanoate activation. The absence of significant carbon-13 isotope effects rules out mechanisms involving rate-determining carbon-carbon bond formation [4]. Similarly, the normal nitrogen isotope effect eliminates single electron transfer pathways that would exhibit different isotopic signatures [4].

Enzyme-catalyzed systems show similar isotopic patterns to small molecule catalysts, indicating conserved mechanistic features across different catalyst types [8]. Cytochrome variants engineered for diazopropanoate activation exhibit comparable nitrogen isotope effects, suggesting that the fundamental nitrogen elimination step remains unchanged despite the protein environment [8].

Environmental applications of nitrogen isotope studies extend beyond mechanistic investigation. The quantitative nitrogen evolution from diazopropanoate reactions provides a convenient method for isotopic enrichment of dinitrogen gas for analytical applications [10]. This approach offers advantages over traditional nitrogen enrichment methods due to the mild reaction conditions and quantitative gas evolution [10].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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